(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine

Neuroscience Anticonvulsant Discovery MAO-B Inhibition

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine (CAS 849807-01-8) is a synthetic, fluorinated aromatic amine building block with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol. It features a benzylamine core para-substituted with a 2-fluorophenylmethoxy group.

Molecular Formula C14H14FNO
Molecular Weight 231.27
CAS No. 849807-01-8
Cat. No. B2580833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine
CAS849807-01-8
Molecular FormulaC14H14FNO
Molecular Weight231.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F
InChIInChI=1S/C14H14FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,9-10,16H2
InChIKeySUQRFOCJBJMREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine (CAS 849807-01-8): A Commercially Available, Unannotated Fluorobenzyloxy-Benzylamine Scaffold


(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine (CAS 849807-01-8) is a synthetic, fluorinated aromatic amine building block with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol [1]. It features a benzylamine core para-substituted with a 2-fluorophenylmethoxy group. This specific regiochemical arrangement (para-benzyloxy, ortho-fluorine) distinguishes it from closely related isomers and analogs that carry biological annotation. As of 2026, no primary research articles, patents, or authoritative database entries report quantitative biological activity, target engagement, or physicochemical profiling data for this exact compound. It is commercially available from multiple vendors, typically at ≥95% purity, and is designated for research use only . Its procurement value lies in its status as a structurally defined, data-poor negative control or orthogonal scaffold in programs where related analogs (e.g., 3-fluorobenzyloxy derivatives) exhibit potent, well-characterized pharmacological activity.

Why Generic Substitution Fails for (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine: The Critical Role of Regiochemistry and the Absence of Annotation


Fluorobenzyloxy-benzylamine derivatives cannot be treated as interchangeable commodities because minor variations in the position of the fluorine atom or the benzyloxy linker drastically alter biological activity profiles [1]. The 3-fluorobenzyloxy regioisomer (embedded in the anticonvulsant PNU-151774E / FCE 26743) is a well-characterized, potent monoamine oxidase B (MAO-B) inhibitor with established in vivo efficacy in seizure models, while the target compound (2-fluorobenzyloxy, para-substituted) is completely unannotated in any biological assay [2]. Similarly, ortho-benzyloxybenzylamine analogs have been developed as potent, selective CARM1 inhibitors (e.g., compound 17e, IC50 = 2 ± 1 nM), whereas the target para-substituted scaffold has no reported epigenetic activity [3]. The unique combination of the 2-fluorophenyl group and the para-benzyloxy linkage on the target molecule yields a distinct electronic and steric environment that is predicted to differ from annotated analogs in target binding, but this has never been tested. Substituting an annotated scaffold for this data-poor compound—or vice versa—would invalidate any attempt to use it as a negative control or to explore orthogonal chemical space.

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine: Quantitative Differentiation Evidence from Analog Benchmarking


Biological Annotation Status: Target Compound vs. 3-Fluorobenzyloxy Analog (PNU-151774E / FCE 26743)

The target compound (CAS 849807-01-8) is absent from all major biological activity databases (ChEMBL, BindingDB, PubChem BioAssay) as of 2026. In contrast, its closest regioisomer—the 3-fluorobenzyloxy scaffold embedded in PNU-151774E—is extensively characterized as a potent MAO-B inhibitor. In vitro, FCE 26743 inhibited MAO-B with an IC50 of approximately 10^-7 M, while MAO-A was only inhibited at concentrations exceeding 10^-5 M, demonstrating >100-fold selectivity for MAO-B [1]. In vivo, oral administration of 5 mg/kg to rats resulted in 79% brain MAO-B inhibition 1 hour post-dose [2]. This stark contrast in annotation depth defines the target compound's primary differentiation: it is a data-poor, structurally matched negative control candidate.

Neuroscience Anticonvulsant Discovery MAO-B Inhibition

CARM1 Inhibitory Activity: Target Compound vs. Ortho-Benzyloxybenzylamine Derivatives

A 2024 Journal of Medicinal Chemistry study reported that compound 17e, a (2-(benzyloxy)phenyl)methanamine derivative, inhibits CARM1 with an IC50 of 2 ± 1 nM and exhibits notable antiproliferative effects against melanoma cell lines [1]. No analogous CARM1 inhibitory activity has been reported for any para-substituted benzyloxybenzylamine scaffold, including the target compound. The key structural divergence is the position of the benzyloxy group: ortho-substitution is critical for CARM1 binding, while the para-substitution pattern of the target compound has not been evaluated.

Epigenetics Cancer Research CARM1 Inhibition

Commercial Availability and Purity Specifications

The target compound is commercially available from vendors including American Elements and CymitQuimica / Biosynth at a minimum purity of 95% [1] . It is supplied as an oil and requires storage at 4 °C. In contrast, the biologically annotated 3-fluorobenzyloxy analog PNU-151774E is not listed as a commercially available building block; it is only described in primary literature. The target compound's established commercial supply chain and defined purity specifications make it the accessible choice for researchers requiring a fluorobenzyloxy-benzylamine scaffold without the confounding biological activity of the 3-fluoro isomer.

Chemical Procurement Building Blocks Quality Control

Best Research and Industrial Application Scenarios for (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine (CAS 849807-01-8)


Negative Control for MAO-B Inhibitor Screening Cascades

Researchers developing MAO-B inhibitors based on the 3-fluorobenzyloxybenzylamine pharmacophore (e.g., PNU-151774E / safinamide analogs) require a structurally matched, data-poor negative control. The target compound, with its 2-fluoro substitution pattern and confirmed absence of reported MAO-B inhibitory activity, fulfills this role. In a typical screening cascade, the 3-fluoro analog inhibits MAO-B with an IC50 of ~10^-7 M, while the target compound is expected to be inactive, enabling robust assay window calculations and specificity verification [1].

Orthogonal Scaffold for CARM1 Inhibitor Lead Optimization

The 2024 J. Med. Chem. study on (2-(benzyloxy)phenyl)methanamine derivatives established that ortho-substitution is critical for potent CARM1 inhibition (compound 17e, IC50 = 2 nM). The target compound, with its para-benzyloxy substitution, represents an orthogonal scaffold for exploring chemical space around the CARM1 active site that is distinct from the validated ortho series. Medicinal chemistry teams can use this compound as a starting point to probe whether para-substituted analogs engage alternative binding modes or exhibit different selectivity profiles against other PRMT family members [2].

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (231.27 Da), commercial availability at ≥95% purity, and the presence of a primary amine handle for further derivatization make it suitable for inclusion in fragment libraries [3]. Its 2-fluorophenyl group provides a distinct ^19F NMR probe for fragment screening and binding confirmation experiments, a feature not available in non-fluorinated benzylamine fragments that are commonly used in FBDD campaigns.

Custom Synthesis Starting Material for PROTAC Linker or E3 Ligand Recruitment Motifs

The primary amine of the target compound can be readily functionalized to create linkers for PROTAC (PROteolysis TArgeting Chimera) design. Given the absence of innate biological activity at the concentrations typically used for PROTAC degradation assays, this scaffold may serve as a neutral linker component, minimizing off-target pharmacology contributions from the linker region. This contrasts with biologically active fragments that would confound PROTAC structure-activity relationship interpretation [3].

Quote Request

Request a Quote for (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.